Ethyl 5-hydroxy-7-oxo-2-phenyl-8-propyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-hydroxy-7-oxo-2-phenyl-8-propylpyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-3-10-22-17-13(15(23)14(18(22)24)19(25)26-4-2)11-20-16(21-17)12-8-6-5-7-9-12/h5-9,11,23H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKIAZZCKMOZGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC(=NC=C2C(=C(C1=O)C(=O)OCC)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716356 | |
| Record name | Ethyl 5-hydroxy-7-oxo-2-phenyl-8-propyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76377-79-2 | |
| Record name | Ethyl 5-hydroxy-7-oxo-2-phenyl-8-propyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-hydroxy-7-oxo-2-phenyl-8-propyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the pyrido[2,3-d]pyrimidine core, followed by functional group modifications to introduce the ethyl ester, hydroxy, oxo, phenyl, and propyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-7-oxo-2-phenyl-8-propyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The phenyl and propyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may yield a secondary alcohol.
Scientific Research Applications
Ethyl 5-hydroxy-7-oxo-2-phenyl-8-propyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-hydroxy-7-oxo-2-phenyl-8-propyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridopyrimidine derivatives exhibit structural diversity based on substituent patterns, which influence their physicochemical properties and biological activities. Below is a comparative analysis of the target compound with structurally related analogs:
Table 1: Structural and Physicochemical Comparisons
Key Findings from Comparative Analysis
Substituent Effects on Lipophilicity :
- The 8-propyl group in the target compound provides moderate lipophilicity (XLogP3: 2.75), intermediate between the less lipophilic 8-ethyl (XLogP3: 1.98) and the highly lipophilic 8-benzyl (XLogP3: 3.65) analogs.
- Replacement of the 2-phenyl group with a 2-(methylthio) group reduces XLogP3 by 0.55 due to the polarizable sulfur atom .
Hydrogen-Bonding and Solubility :
- The 5-hydroxy and 7-oxo groups are conserved across analogs, contributing to hydrogen-bonding interactions (PSA: 92.6–106.9 Ų). Compounds with additional polar groups (e.g., 2-piperazinyl ) exhibit higher PSA values, enhancing aqueous solubility .
Synthetic Pathways: The target compound is synthesized via a one-step Hantzsch reaction using ethyl 2-(3-nitrophenyl)acetate and 6-aminomethyluracil in ethanol under reflux . In contrast, 8-benzyl derivatives require benzyl halides for alkylation, increasing reaction complexity .
Crystallographic Insights :
- Pyridopyrimidine analogs (e.g., ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate) exhibit puckered pyrimidine rings and intermolecular C–H···O hydrogen bonds, stabilizing crystal packing . Similar interactions likely govern the target compound’s solid-state behavior.
Biological Relevance :
- Pipemidic acid esters (e.g., ethyl ester) are associated with antibacterial activity, while 2-phenyl and 8-alkyl variants are explored as kinase inhibitors due to their planar aromatic cores .
Biological Activity
Ethyl 5-hydroxy-7-oxo-2-phenyl-8-propyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a CAS number of 76377-79-2. The compound features a dihydropyrido-pyrimidine core structure, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 345.37 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Hazard Classification | Irritant |
Antitumor Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidines, including Ethyl 5-hydroxy-7-oxo-2-phenyl-8-propyl, exhibit antitumor properties. These compounds have been shown to act as inhibitors of various kinases involved in tumorigenesis. For instance, studies have demonstrated that certain derivatives can inhibit tyrosine kinases, which are crucial in cancer cell proliferation and survival .
Antiviral Activity
The compound has also been investigated for its antiviral properties. Specifically, it has shown potential as an inhibitor of Hepatitis C Virus (HCV) replication. The mechanism involves the inhibition of viral polymerase activity, making it a candidate for further development as an antiviral agent .
Cardiovascular Effects
Pyrido[2,3-d]pyrimidines have been explored for their cardiovascular effects, particularly as antihypertensive agents. The presence of specific substituents at the C5 and C6 positions can enhance selectivity for angiotensin II receptors, leading to reduced blood pressure and improved cardiovascular health outcomes .
The biological activity of Ethyl 5-hydroxy-7-oxo-2-phenyl-8-propyl can be attributed to its ability to interact with various molecular targets:
- Tyrosine Kinase Inhibition : The compound's structure allows it to bind effectively to tyrosine kinases, disrupting signaling pathways that promote cancer cell growth.
- Viral Polymerase Inhibition : By mimicking natural substrates, the compound can inhibit the function of viral polymerases essential for HCV replication.
- Receptor Modulation : The substitution patterns on the pyrido[2,3-d]pyrimidine scaffold influence its affinity for specific receptors involved in cardiovascular regulation.
Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrido[2,3-d]pyrimidine derivatives and evaluated their antitumor activity against various cancer cell lines. Ethyl 5-hydroxy-7-oxo-2-phenyl-8-propyl demonstrated significant cytotoxicity against breast cancer cells with an IC50 value in the low micromolar range .
Study 2: Antiviral Activity
Another investigation focused on the antiviral potential of this compound against HCV. The study reported that Ethyl 5-hydroxy-7-oxo-2-phenyl-8-propyl inhibited HCV replication in vitro with an EC50 value significantly lower than that of standard antiviral agents .
Q & A
Q. What synthetic methodologies are effective for preparing Ethyl 5-hydroxy-7-oxo-2-phenyl-8-propyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate?
- Methodological Answer : A reflux-based approach with glacial acetic acid and acetic anhydride (1:1 v/v) at 110–120°C for 8–10 hours is commonly employed for analogous pyrimidine derivatives. Key steps include condensation of substituted precursors (e.g., tetrahydro-pyrimidine esters) with aldehydes, followed by recrystallization from ethyl acetate/ethanol (3:2) to obtain single crystals .
- Example Reaction Conditions :
| Precursor | Reagents | Solvent | Time | Yield |
|---|---|---|---|---|
| 5-phenyl-6-methyl-2-thioxo-tetrahydro-pyrimidine | 2,4,6-trimethoxybenzaldehyde, chloroacetic acid, NaOAc | Acetic acid/anhydride | 8–10 h | 78% |
Q. How is the crystal structure of this compound determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL (riding H-atom model, anisotropic displacement for non-H atoms) resolves bond lengths, angles, and torsion angles. For example, the dihedral angle between fused pyrimidine and phenyl rings (80.94°) indicates significant non-planarity .
Advanced Research Questions
Q. How can conformational analysis of the pyrido[2,3-d]pyrimidine core be conducted to resolve puckering ambiguities?
- Methodological Answer : Apply Cremer-Pople puckering parameters (θ, φ) to quantify ring non-planarity. For a six-membered ring, calculate deviations from the mean plane using atomic coordinates from SC-XRD. For example, a flattened boat conformation is confirmed if the puckering amplitude (Q) exceeds 0.2 Å, as seen in analogous thiazolopyrimidine systems .
- Example Puckering Parameters :
| Atom | Deviation (Å) |
|---|---|
| C5 | 0.224 |
| N2 | 0.112 |
Q. How to address contradictions in hydrogen-bonding networks reported across crystallographic studies?
- Methodological Answer : Use graph set analysis (GSA) to classify hydrogen-bond motifs (e.g., C—H···O chains). For bifurcated bonds, compare donor-acceptor distances (e.g., 2.85–3.10 Å) and angles (>150°) across datasets. Discrepancies may arise from temperature-dependent packing or solvent effects; validate with Hirshfeld surface analysis .
Q. What strategies optimize experimental phasing for low-resolution crystallographic data?
- Methodological Answer : Employ SHELXC/D/E pipelines for high-throughput phasing. For weak diffraction, use iterative cycles of density modification (e.g., solvent flattening) and partial structure validation. For example, phase extension from 3.0 Å to 1.8 Å resolution improves R-factor convergence (<0.05) in pyrimidine derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
